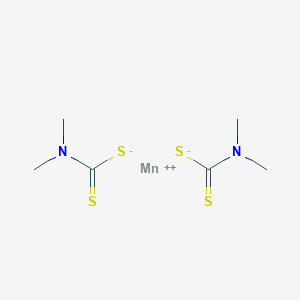

Manganese dimethyldithiocarbamate

Description

Overview of Dithiocarbamate (B8719985) Ligands in Transition Metal Chemistry

Dithiocarbamates (DTCs) are monoanionic, bidentate ligands that have demonstrated a remarkable versatility in coordination chemistry, forming stable complexes with a wide array of transition metals. nih.gov Their general formula is R₂NCS₂⁻, where R can be an alkyl or aryl group. The chemistry of dithiocarbamates dates back to the early 20th century, with their first commercial use as fungicides during World War II. nih.gov

Dithiocarbamate ligands are characterized by the presence of two sulfur donor atoms, which allows them to act as potent chelating agents. nih.govresearchgate.net The electronic properties of dithiocarbamates are significantly influenced by the delocalization of the nitrogen lone pair electrons into the C-S bonds, leading to a resonance between a dithiocarbamate and a thioureide form. nih.govnih.govwikipedia.org This resonance imparts partial double bond character to the C-N bond and increases the electron density on the sulfur atoms, making them effective soft donors according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

The electronic nature of the substituents on the nitrogen atom can be modified to fine-tune the properties of the resulting metal complexes. nih.gov Dithiocarbamates are known to stabilize metals in various oxidation states, a feature attributed to the resonance that can accommodate the electronic demands of the metal center. nih.govnih.gov

The two sulfur atoms of the dithiocarbamate ligand typically bind to a metal center in a bidentate fashion, forming a four-membered chelate ring. researchgate.net While symmetric chelation is common, other coordination modes such as monodentate, anisobidentate, and bridging have also been observed. nih.govresearchgate.netresearchgate.net The small "bite angle" of the dithiocarbamate ligand, the S-C-S angle, is a key characteristic that contributes to the stability of the resulting complexes. sysrevpharm.org

The coordination geometry around the metal center in dithiocarbamate complexes can vary significantly, including tetrahedral, square planar, pentagonal bipyramidal, and octahedral arrangements. eurjchem.comnih.gov The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the dithiocarbamate ligand. eurjchem.com

Historical Context and Evolution of Research on Manganese Dithiocarbamate Complexes

Research into manganese dithiocarbamate complexes has been ongoing for many years, driven by their interesting magnetic properties, electrochemical behavior, and potential applications in various fields. nih.govmdpi.comnih.gov Early studies focused on the synthesis and basic characterization of these complexes. jetir.org Over time, research has evolved to include more detailed investigations into their molecular structure, reactivity, and potential use as precursors for nanomaterials and in catalysis. nih.govnih.gov

A significant area of investigation has been the reactivity of manganese(II) dithiocarbamate complexes with dioxygen. nih.govmdpi.comnih.gov It has been shown that in the presence of air, manganese(II) precursors often lead to the formation of more stable manganese(III) complexes. nih.govmdpi.comnih.gov This observation has spurred research into the mechanism of this oxidation and the nature of the intermediate species involved. nih.govnih.gov The ability of certain manganese dithiocarbamate complexes to activate dioxygen has also been a subject of interest. nih.govnih.gov More recent studies have employed advanced techniques like cyclic voltammetry to probe the redox behavior of these complexes, revealing sequential one-electron transfer processes corresponding to Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples. electrochemsci.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethylcarbamodithioate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7NS2.Mn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUQKVGNBPTEFO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12MnN2S4 | |

| Record name | MANGANESE, BIS(DIMETHYLCARBAMODITHIOATO-S,S')- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15339-36-3 | |

| Record name | MANGANESE, BIS(DIMETHYLCARBAMODITHIOATO-S,S')- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Manam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15339-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015339363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(dimethyldithiocarbamato-S,S')manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT9169V230 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Characterization of Manganese Dimethyldithiocarbamate Complexes

Methodologies for Synthesis of Manganese Dimethyldithiocarbamate (B2753861) Complexes

The synthesis of manganese dimethyldithiocarbamate complexes is a nuanced process, heavily influenced by the reaction environment and stoichiometry. The deliberate control of these factors allows for the selective formation of distinct manganese(II) and manganese(III) species.

Synthetic Pathways under Controlled Atmospheric Conditions (e.g., Oxygen-Free)

The synthesis of the manganese(II) dimethyldithiocarbamate complex, specifically Mn(S₂CNEt₂)₂ (where Et represents an ethyl group, often used in studies analogous to dimethyldithiocarbamate), necessitates an oxygen-free environment. mdpi.comresearchgate.netunife.itnih.gov When manganese(II) chloride tetrahydrate is reacted with two equivalents of the sodium salt of the dithiocarbamate (B8719985) ligand under inert conditions, such as those achieved through nitrogen bubbling and Schlenk line techniques, a yellow precipitate of the Mn(II) complex is formed in high yield. mdpi.com This strict exclusion of oxygen is critical because the Mn(II) complex is susceptible to oxidation. mdpi.comresearchgate.netunife.itnih.gov

If the yellow precipitate of the Mn(II) complex is exposed to atmospheric oxygen, it progressively darkens, turning into a dark-brown solid. mdpi.comresearchgate.net This color change is indicative of the formation of an intermediate superoxo Mn(III) complex, [MnL₂(η²-O₂)], which eventually leads to the formation of the more stable tris-substituted Mn(III) complex. mdpi.comresearchgate.netunife.itnih.gov

Influence of Molar Ratios and Reaction Parameters on Product Formation

The molar ratio of the manganese salt to the dithiocarbamate ligand is a determining factor in the final product. To synthesize the bis-substituted Mn(II) complex, a 1:2 molar ratio of Mn(II) to the dithiocarbamate ligand is employed under oxygen-free conditions. mdpi.comresearchgate.netnih.gov It is also crucial to add the manganese chloride solution dropwise to prevent the formation of bridged polymetallic species. mdpi.com

Conversely, reacting Mn(II) with three equivalents of the dithiocarbamate ligand in an aqueous solution under an open atmosphere leads directly to the formation of the dark violet tris-substituted Mn(III) complex, [MnL₃]. mdpi.com This transformation from the yellow Mn(II) complex to the dark violet Mn(III) complex also occurs rapidly when the yellow solid is treated with organic solvents in the presence of air. mdpi.com The synthesis of the tris-substituted Mn(III) species can also be achieved by reacting a Mn(II) compound with three equivalents of the ligand at room temperature in an open atmosphere or by an exchange reaction with a Mn(III) precursor like manganese(III) acetylacetonate (B107027) at a higher temperature. mdpi.com

Synthesis of Mixed Ligand this compound Complexes

Manganese can form mixed ligand complexes where dimethyldithiocarbamate is one of the ligands. For instance, new mixed-ligand complexes of manganese(II) have been synthesized using picolinic acid and various acetoacetanilide (B1666496) derivatives in an aqueous-ethanol medium. researchgate.net The synthesis generally involves the reaction of a manganese salt, such as manganese(II) chloride or manganese(II) acetate, with the respective ligands in a suitable solvent. nih.govnih.gov The molar ratio of the reactants is a critical parameter, with some complexes forming in a 2:1:2 molar ratio of metal to the different ligands. nih.gov The pH of the reaction medium can also be adjusted, for example, by using sodium acetate, to facilitate the complex formation. nih.gov

Spectroscopic and Structural Elucidation Techniques

A suite of spectroscopic and analytical methods is employed to confirm the identity and structure of the synthesized this compound complexes.

Infrared (IR) Spectroscopy for Ligand Coordination Analysis

Infrared (IR) spectroscopy is a powerful tool for understanding how the dithiocarbamate ligand coordinates to the manganese ion. The key vibrational bands of interest are the ν(C-N) and ν(C-S) stretching frequencies. For the bis-substituted Mn(II) complex, [Mn(S₂CNEt₂)₂], the ν(C-N) and ν(C-S) bands are observed around 1497 cm⁻¹ and 990 cm⁻¹, respectively. mdpi.com In a similar complex with a slightly different ligand, these bands appear at approximately 1474 cm⁻¹ and 997 cm⁻¹. mdpi.com The position of these bands provides insight into the electronic structure of the complex and the nature of the metal-ligand bond. youtube.come3s-conferences.org The analysis of these vibrations helps to confirm the coordination of the dithiocarbamate ligand to the manganese center. e3s-conferences.org

Elemental Analysis (EA) and Mass Spectrometry (ESI-MS) for Compositional Determination

Elemental analysis (EA) and Electrospray Ionization Mass Spectrometry (ESI-MS) are fundamental techniques for verifying the elemental composition and mass of the synthesized complexes.

For the tris-substituted Mn(III) complex, [Mn(S₂CNEt₂)₃], the calculated elemental composition is C, 36.1%; H, 6.1%; S, 38.5%; N, 8.4%. The experimental values found are in close agreement: C, 36.0%; H, 5.8%; S, 37.3%; N, 8.9%. mdpi.com The ESI-MS spectrum of this complex shows a prominent peak at an m/z value corresponding to the [Mn(S₂CNEt₂)₃]⁺ ion. mdpi.com

Similarly, for the superoxo Mn(III) complex, [Mn(S₂CNEt₂)₂O₂], the calculated elemental composition is C, 31.3%; H, 5.3%; S, 33.4%; N, 7.3%, which matches well with the found values of C, 32.6%; H, 5.7%; S, 34.7%; N, 8.2%. mdpi.com The ESI-MS of this species reveals a peak corresponding to the [Mn(S₂CNEt₂)₂O₂]⁺ ion. mdpi.com

The bis-substituted Mn(II) complex, [Mn(S₂CNEt₂)₂], and its analogue with a different dithiocarbamate ligand also show characteristic molecular ion peaks in their ESI-MS spectra, confirming their respective masses. mdpi.com ESI-MS is particularly useful for identifying species in solution and can provide evidence for the formation of intermediates, such as the superoxo complex. mdpi.comnih.gov

Table 1: Elemental Analysis Data for Manganese Dithiocarbamate Complexes

| Compound | Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| [Mn(S₂CNEt₂)₃] | C₁₅H₃₀N₃S₆Mn | C: 36.1, H: 6.1, S: 38.5, N: 8.4 | C: 36.0, H: 5.8, S: 37.3, N: 8.9 mdpi.com |

| [Mn(S₂CNEt₂)₂O₂] | C₁₀H₂₀N₂O₂S₄Mn | C: 31.3, H: 5.3, S: 33.4, N: 7.3 | C: 32.6, H: 5.7, S: 34.7, N: 8.2 mdpi.com |

Table 2: ESI-MS Data for Manganese Dithiocarbamate Complexes

| Compound | Formula | Expected m/z | Found m/z |

|---|---|---|---|

| [Mn(S₂CNEt₂)₂]⁺ | [C₁₀H₂₀N₂S₄Mn]⁺ | 351.00 | 351.07 mdpi.com |

| [Mn(S₂CN(CH₂CH₂OEt)₂)₂]⁺ | [C₁₈H₃₆N₂O₄S₄Mn]⁺ | 527.09 | 527.24 mdpi.com |

| [Mn(S₂CNEt₂)₂O₂]⁺ | [C₁₀H₂₀N₂O₂S₄Mn]⁺ | 382.98 | 383.06 mdpi.com |

| [Mn(S₂CNEt₂)₃]⁺ | [C₁₅H₃₀N₃S₆Mn]⁺ | 499.01 | 498.60 mdpi.com |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For manganese dithiocarbamate complexes, XRD studies have provided critical insights into their molecular geometry and packing in the solid state.

While detailed crystallographic data for this compound can be elusive, extensive studies have been conducted on the closely related tris-(N,N-diethyldithiocarbamato)manganese(III) complex, which serves as an excellent analogue. Single-crystal X-ray analysis of this compound reveals that it crystallizes in the monoclinic space group P2₁/a. rsc.org The molecular structure consists of a central manganese atom chelated by three planar diethyldithiocarbamate (B1195824) ligands through their sulfur atoms. rsc.org

A significant feature of the manganese(III) dithiocarbamate structure is a pronounced distortion from ideal octahedral geometry. rsc.org This distortion is a manifestation of the Jahn-Teller effect, which is expected for a high-spin d⁴ metal ion like Mn(III) in an octahedral environment. rsc.org The result is an irregular coordination sphere with three pairs of Mn-S bonds of distinctly different lengths. rsc.org This structural irregularity, confirmed by XRD, is a key factor influencing the complex's reactivity and electronic properties. rsc.org

Further XRD analyses on products formed from the reaction of Mn(II) dithiocarbamate with atmospheric oxygen have identified the presence of manganese oxides, such as hausmannite (Mn₃O₄), confirming the decomposition pathway of these complexes in the presence of air. nih.gov

Table 1: Crystallographic Data for tris-(N,N-diethyldithiocarbamato)manganese(III)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 18.04 ± 0.02 |

| b (Å) | 8.34 ± 0.02 |

| c (Å) | 15.88 ± 0.03 |

| β (°) | 96.7 ± 0.1 |

| Z (molecules/unit cell) | 4 |

| Mn-S bond lengths (Å) | 2.38(1), 2.43(1), 2.55(1) |

Data sourced from Healy, P.C. & White, A.H. (1972). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. However, its application to this compound is nuanced due to the paramagnetic nature of the common manganese oxidation states.

Manganese(II) complexes are paramagnetic, and in solution, they are readily oxidized to manganese(III) species, which are also paramagnetic. nih.govmdpi.com This paramagnetism leads to significant broadening and shifting of NMR signals, making conventional ¹H and ¹³C NMR for detailed structural elucidation of the diamagnetic ligand environment challenging.

Despite these challenges, a specialized NMR technique known as the Evans method is effectively utilized to determine the magnetic susceptibility of paramagnetic manganese(III) dithiocarbamate complexes in solution. mdpi.comresearchgate.net By measuring the chemical shift difference of a reference solvent molecule in the presence and absence of the paramagnetic complex, the effective magnetic moment (µ_eff) can be calculated. mdpi.com For tris-substituted Mn(III) dithiocarbamate complexes, the experimentally determined magnetic moments typically fall in the range of 4.3 to 4.5 µ_B, which is in good agreement with the theoretical spin-only value of 4.90 µ_B for a high-spin d⁴ ion in an octahedral environment. mdpi.com This confirms the high-spin Mn(III) electronic configuration. mdpi.com

While direct characterization of the dimethyldithiocarbamate ligand's protons and carbons is complicated, the increase in the C-N bond order upon coordination to manganese, due to electron delocalization, can be inferred from changes in the corresponding stretching frequencies in infrared spectroscopy. mdpi.com

Electronic Spectroscopy for d-d Transitions and Charge Transfer Phenomena

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable information about the electronic structure of manganese dithiocarbamate complexes. The spectra are characterized by different types of electronic transitions, including those within the ligand, d-d transitions centered on the metal ion, and charge transfer transitions between the metal and the ligands. nih.govlibretexts.org

The electronic spectrum of the dark violet tris(diethyldithiocarbamato)manganese(III) complex, a close analog, shows intense absorptions in the UV region (235–300 nm) which are assigned to π → π* intra-ligand transitions. nih.gov A prominent, more intense band observed around 353 nm is likely due to a ligand-to-metal charge transfer (LMCT) transition. nih.gov LMCT transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital and are typically intense. nih.govlibretexts.org

In the visible region of the spectrum, a weak absorption band is observed around 464 nm. nih.gov This band is attributed to a spin-allowed, but Laporte-forbidden, d-d transition, which is characteristic of the d⁴ electron configuration of Mn(III) in a pseudo-octahedral field. nih.govlibretexts.org The low intensity of this band is typical for d-d transitions. libretexts.orgyoutube.com

Table 2: Electronic Spectral Data for a tris(diethyldithiocarbamato)manganese(III) Complex

| Wavelength (nm) | Type of Transition |

|---|---|

| 235-300 | Intra-ligand (π → π*) |

| 353 | Ligand-to-Metal Charge Transfer (LMCT) |

| 464 | d-d transition |

Data for the diethyldithiocarbamate analog, sourced from Martini et al. (2021). nih.gov

Oxidation State Stability and Transformation Studies

The chemistry of this compound is largely defined by the stability of its manganese(II) and manganese(III) oxidation states and the transformations between them, particularly in the presence of dioxygen.

Characterization of Manganese(II) and Manganese(III) Dithiocarbamate Species

The synthesis and isolation of manganese dithiocarbamate complexes are highly dependent on the reaction atmosphere. nih.govmdpi.comacs.org

Manganese(II) dimethyldithiocarbamate, [Mn(S₂CNMe₂)₂] : This species can be synthesized and isolated as a yellow precipitate, but only under strictly oxygen-free conditions. nih.govmdpi.comunife.it In the presence of air, it is highly susceptible to oxidation. mdpi.com

Manganese(III) dimethyldithiocarbamate, [Mn(S₂CNMe₂)₃] : This complex is the thermodynamically favored product in the presence of atmospheric oxygen. nih.govacs.org It is a dark violet solid and is readily formed when the synthesis is carried out in an open atmosphere or when the Mn(II) complex is exposed to air, especially in solution. nih.govmdpi.com The Mn(III) state is stabilized by the three bidentate dithiocarbamate ligands, resulting in a stable, coordinatively saturated octahedral complex. rsc.org

Investigation of Dioxygen Activation and Intermediate Superoxo Complexes

A key aspect of the chemistry of manganese(II) dithiocarbamate is its ability to activate molecular oxygen (dioxygen). nih.govmdpi.comacs.org When the solid yellow Mn(II) complex is exposed to air, it darkens, eventually forming a brown solid. mdpi.com This process involves the one-electron oxidation of the Mn(II) center to Mn(III) by O₂. nih.gov

Mass spectrometry studies have provided strong evidence for the formation of an intermediate superoxide (B77818) adduct, formulated as [Mn(S₂CN(CH₃)₂)₂(η²-O₂)]. nih.govmdpi.com In this intermediate, the superoxide ligand (O₂⁻) is thought to be coordinated to the Mn(III) center in a side-on (η²) fashion. nih.gov This superoxide complex is an intermediate in the transformation of the bis-substituted Mn(II) complex to the more stable tris-substituted Mn(III) complex. nih.govmdpi.com The formation of such manganese-superoxo species is of significant interest as it mimics elementary steps in biological oxygen activation processes. nih.gov

Factors Influencing Redox Behavior and Complex Stability in Various Media

The redox behavior and stability of manganese dithiocarbamate complexes are influenced by several key factors:

Presence of Oxygen : As established, dioxygen is the primary oxidant that drives the conversion of Mn(II) to Mn(III) dithiocarbamate complexes. nih.govmdpi.comacs.org In rigorously deoxygenated environments, the Mn(II) state is stable. mdpi.com

Solvent : The transformation from the Mn(II) complex to the Mn(III) complex occurs rapidly when the yellow Mn(II) solid is dissolved in organic solvents like chloroform (B151607) or treated with diethyl ether in the presence of air. nih.gov This suggests that the solvent can facilitate the oxidative transformation. The stability of dithiocarbamate chelates, in general, is higher in neutral and alkaline environments. researchgate.net

Ligand-to-Metal Ratio : The stoichiometry of the reactants also plays a role. The reaction of a Mn(II) salt with three equivalents of the dithiocarbamate ligand in an open aqueous solution leads directly to the formation of the dark violet tris-substituted Mn(III) complex. nih.govmdpi.com

Over extended periods of exposure to air, the manganese dithiocarbamate complexes can undergo further decomposition, ultimately leading to the formation of manganese oxides. nih.gov

Mechanistic Investigations of Manganese Dimethyldithiocarbamate Reactivity

Fundamental Mechanisms of Metal-Ligand Interaction

Dithiocarbamates are powerful chelating agents for many metal ions, including manganese. encyclopedia.pubnih.gov The presence of two sulfur atoms with lone pairs of electrons allows dithiocarbamates to form a stable chelate ring with the metal ion. nih.gov This chelation can occur in a bidentate fashion, where both sulfur atoms coordinate to the manganese, or in a monodentate fashion, where only one sulfur atom is involved in bonding. nih.gov The ability of dithiocarbamate (B8719985) to form stable complexes with transition metals is a key feature of its chemistry. encyclopedia.pubnih.gov

Table 1: Factors Influencing the Stability of Metal-Dithiocarbamate Complexes

| Factor | Description |

| Nature of the Metal Ion | The charge, size, and electronic configuration of the manganese ion influence the strength of the metal-ligand bond. |

| Dithiocarbamate Substituents | The electronic and steric properties of the groups attached to the nitrogen atom of the dithiocarbamate ligand can affect the electron-donating ability of the sulfur atoms and the overall stability of the complex. |

| Solvent | The polarity and coordinating ability of the solvent can impact the formation and stability of the complex. |

| pH | The pH of the medium can affect the protonation state of the dithiocarbamate ligand, thereby influencing its chelating ability. |

The dithiocarbamate ligand plays a critical role in modulating the reactivity of the manganese center. The sulfur-rich environment provided by the dithiocarbamate ligand can influence the redox properties of the metal. nih.gov Dithiocarbamate ligands are known to be prone to reversible redox chemistry, especially when bound to high-valent metals. nih.gov This property is crucial in understanding the electron transfer processes involving manganese dimethyldithiocarbamate (B2753861).

Furthermore, the dithiocarbamate moiety can stabilize manganese in various oxidation states. encyclopedia.pub This versatility is a key aspect of its chemical reactivity and allows it to participate in a range of chemical transformations. The ability to stabilize different oxidation states is attributed to the electronic properties of the dithiocarbamate ligand, which can delocalize electron density and accommodate changes in the metal's oxidation state.

Mechanistic Pathways in Catalytic Processes

Manganese complexes, including those with dithiocarbamate ligands, are known to be involved in various catalytic processes, particularly those involving the activation of small molecules like oxygen.

Manganese complexes can activate molecular oxygen (O2), a critical step in many biological and industrial oxidation reactions. nih.govchemrxiv.org While the specific catalytic cycle for manganese dimethyldithiocarbamate in O2 activation is not detailed in the provided results, studies on other manganese complexes provide insights into potential mechanisms. For instance, the formation of mixed-valent dimanganese cofactors (MnII/MnIII) has been implicated in catalytic O2 activation. nih.govchemrxiv.org Computational studies on other manganese systems suggest that high-valent manganese-oxo and manganese-oxyl species can be key intermediates in the catalytic evolution of O2. rsc.org The catalytic performance of manganese-based materials in activating O2 is often linked to factors like specific surface area and the presence of surface oxygen vacancies. researchgate.netrsc.org

The redox chemistry of this compound is central to its function. The ability of the manganese ion to exist in multiple oxidation states, such as Mn(II), Mn(III), and potentially Mn(IV), allows the complex to participate in electron transfer reactions. nih.gov The dithiocarbamate ligand itself can undergo redox reactions, further contributing to the complex's electrochemical behavior. nih.gov

Electron transfer in biological and chemical systems often occurs through a hopping mechanism between redox-active centers. nih.gov In the context of manganese complexes, the reduction potentials are influenced by the surrounding ligands. nih.gov For instance, the Lewis acidity of other metal ions in heterometallic manganese clusters can modulate the reduction potentials of the manganese centers. nih.gov This principle highlights the importance of the ligand environment in tuning the redox properties of the metal.

Biochemical Interaction Mechanisms (excluding human health implications)

Manganese is an essential trace element that acts as a cofactor for numerous enzymes involved in vital metabolic processes. nih.gov Dithiocarbamates can interact with biological systems, and their ability to chelate metal ions is a key aspect of these interactions. nih.gov

Manganese ions, once inside a cell, can accumulate in mitochondria. nih.gov The interaction of manganese complexes with cellular components can lead to a cascade of events. The ability of manganese to cycle between different oxidation states is fundamental to its role in biological redox reactions. nih.gov For example, manganese-containing enzymes are involved in protecting against oxidative stress. It is important to note that while manganese is essential, its dyshomeostasis can have significant consequences. nih.gov

Interaction with Biological Macromolecules and Cellular Components

This compound and related manganese-dithiocarbamate complexes exhibit significant interactions with various biological macromolecules and cellular components, which are fundamental to their biological activity. Research indicates that these complexes can directly engage with nucleic acids, proteins, and other cellular constituents.

One of the primary molecular targets is DNA. Manganese complexes have the ability to bind to DNA, with some demonstrating the capacity to intercalate, meaning they insert themselves into the spaces between the base pairs of the DNA double helix. nih.gov For instance, studies on a Mn(II) arginine dithiocarbamate complex suggest that its interaction with DNA occurs through the formation of hydrogen bonds. nih.gov The affinity of these interactions can be quantified; a manganese(III) Schiff base complex was found to have a DNA binding constant of 5.63 × 10³ M⁻¹ based on absorption titration and 4.40 × 10³ M⁻¹ from fluorescence titration studies. nih.gov This binding can interfere with DNA's normal functions and stability.

Beyond nucleic acids, these complexes form strong coordination bonds with various elements present in biomolecules. nih.gov The dithiocarbamate ligand itself is a versatile chelator, forming stable complexes with metal ions. researchgate.net Within cells, manganese distribution is not uniform. Upon cellular uptake, manganese has been observed to accumulate in specific organelles, with studies indicating that nuclei and mitochondria can be preferential sites for manganese accumulation. nih.gov This localized concentration can lead to targeted effects within these crucial cellular compartments.

Table 1: Interactions of Manganese-Dithiocarbamate Complexes with Cellular Components

| Cellular Component/Macromolecule | Type of Interaction | Observed Effect/Finding | Citation |

| Deoxyribonucleic Acid (DNA) | Intercalation, Hydrogen Bonding | Binding constant of a related Mn(III) complex measured at 5.63 x 10³ M⁻¹. nih.gov | nih.govnih.govnih.gov |

| Cellular Nucleus | Accumulation | Identified as a preferential target for manganese accumulation. nih.gov | nih.gov |

| Mitochondria | Accumulation | Site of manganese accumulation, influencing cellular energy metabolism. nih.gov | nih.gov |

| Biomolecular Elements (S, N, O) | Coordination Bonding | Forms strong coordination bonds, confirming complex stability. nih.gov | nih.gov |

Modulation of Oxidative Stress Pathways: Reactive Oxygen Species (ROS) Generation and Antioxidant Activity

The interaction of this compound with oxidative stress pathways is complex, exhibiting both pro-oxidant and antioxidant characteristics depending on the chemical environment and the valence state of the manganese ion. nih.gov

Reactive Oxygen Species (ROS) Generation: Manganese (II) dithiocarbamate complexes have been shown to react with atmospheric dioxygen. researchgate.netmdpi.com This reaction can lead to the activation of O₂ and the generation of a superoxide (B77818) intermediate, a key reactive oxygen species (ROS). researchgate.netmdpi.comnih.govnih.gov Specifically, the Mn(II) complex can undergo a one-electron oxidation of its metal center to form a Mn(III) superoxide adduct. nih.gov The presence of trivalent manganese (Mn³⁺) has been shown to markedly promote the generation of ROS, suggesting that the transformation of Mn(II) to Mn(III) is a critical step in its pro-oxidant activity. nih.gov This ROS generation is a primary mechanism behind manganese-induced toxicity, leading to oxidative damage to cellular components. nih.gov

Antioxidant Activity: Conversely, manganese is an essential component of key antioxidant enzymes, most notably manganese superoxide dismutase (MnSOD), which is crucial for protecting mitochondria from oxidative stress. nih.govsemanticscholar.org Synthetic manganese complexes, such as certain manganosalen derivatives, have been developed as catalytic antioxidants that can mimic the activity of enzymes like superoxide dismutase and catalase to scavenge excess ROS. nih.govresearchgate.net This dual role highlights the controversy in characterizing manganese solely as a pro-oxidant, as it also possesses significant antioxidant properties that are fundamental to cellular defense. nih.gov

Table 2: Dual Role of Manganese Complexes in Oxidative Stress

| Activity | Mechanism | Key Findings | Citation |

| Pro-oxidant | Activation of dioxygen by Mn(II) complexes. | Forms a Mn(III) superoxide intermediate, promoting ROS generation. mdpi.comnih.gov | researchgate.netnih.govmdpi.comnih.govnih.govnih.gov |

| Antioxidant | Component of MnSOD; catalytic scavenging by synthetic complexes. | MnSOD is a primary mitochondrial antioxidant. nih.govsemanticscholar.org Synthetic complexes can scavenge ROS. nih.govresearchgate.net | nih.govnih.govsemanticscholar.orgnih.govresearchgate.net |

Inhibition Mechanisms of Specific Enzymes (e.g., Superoxide Dismutase)

Dithiocarbamates, the ligands in this compound, are known to interact with metalloenzymes, often through their ability to chelate metal ions. One of the key enzymatic targets is superoxide dismutase (SOD), a critical enzyme family in antioxidant defense.

Research on the related compound diethyldithiocarbamate (B1195824) (DDC) has demonstrated that it can substantially decrease the activity of copper-zinc superoxide dismutase (Cu,Zn-SOD) in gastric mucosa. tmu.edu.tw This inhibitory effect is significant because a reduction in SOD activity leads to an accumulation of superoxide radicals, which can contribute to cellular damage. tmu.edu.tw The proposed mechanism involves the dithiocarbamate ligand interfering with the metal cofactor (in this case, copper) that is essential for the enzyme's catalytic function. While this study focused on DDC, the chelating properties are inherent to the dithiocarbamate structure, suggesting a similar potential mechanism for this compound.

Cellular and Molecular Responses to this compound Exposure

Exposure of cells to manganese compounds, including dithiocarbamate complexes, elicits a wide range of cellular and molecular responses, primarily linked to the induction of oxidative stress and mitochondrial dysfunction.

A key response is the impairment of mitochondrial function. nih.govsemanticscholar.org As mitochondria are a primary site of both ROS production and manganese accumulation, they are particularly vulnerable. nih.govnih.gov This dysfunction can alter the metabolic capacity of the cell and, in some cases, inhibit cell growth. nih.gov Furthermore, exposure can trigger stress in the endoplasmic reticulum and activate inflammasomes, which are multiprotein complexes involved in inflammatory responses. nih.gov

At the molecular level, manganese exposure can lead to the enhanced expression of inflammatory cytokines and chemokines in glial cells like astrocytes. semanticscholar.org This points to the induction of a neuroinflammatory response. Another significant cellular outcome is the induction of apoptosis, or programmed cell death. nih.gov For example, a Mn(II) arginine dithiocarbamate complex was shown to inhibit the proliferation of MCF-7 cancer cells by causing them to undergo apoptosis in a concentration-dependent manner. nih.gov Finally, there is evidence that manganese can cause epigenetic modifications, such as altered DNA methylation patterns, which can have long-lasting effects on gene expression and cellular function. nih.gov

Mechanistic Studies of Antimicrobial and Antifungal Actions (general biological targets)

Manganese complexes, including this compound, have demonstrated notable antimicrobial and antifungal properties. nih.gov The mechanisms underlying these actions are multifaceted, targeting fundamental processes required for pathogen survival and proliferation.

A central principle of their efficacy relates to the essential role of manganese in microbial life. Pathogens must acquire manganese from their host to support various biological functions. nih.gov The host's innate immune system actively sequesters manganese to limit microbial growth, highlighting the metal's importance in the host-pathogen battle. nih.gov Manganese-based antimicrobial compounds can disrupt this delicate balance.

One of the primary general targets is the microbial cell envelope. nih.govrsc.org The fungal cell wall, a unique structure not present in mammalian cells, is a particularly attractive target for antifungal agents. nih.gov It is critical for fungal growth, morphogenesis, and protection from environmental stress. nih.gov Similarly, the bacterial membrane is a key target. Certain manganese complexes have been shown to act on the bacterial membrane, leading to the inhibition of critical functions without necessarily causing pore formation. rsc.org

Interference with Microbial Metabolic Processes

A significant mechanism of action for manganese-based antimicrobials is the disruption of essential microbial metabolic pathways. This interference often stems from the inhibition of manganese-dependent enzymes that are vital for pathogen survival.

Pathogens utilize a range of manganese-cofactored enzymes for critical metabolic functions, including:

Defense against Oxidative Stress: Many microbes rely on a manganese-dependent superoxide dismutase (Mn-SOD) to detoxify reactive oxygen species produced by the host immune system. nih.gov

DNA Synthesis: The enzyme ribonucleotide reductase (RNR), which is essential for converting ribonucleotides into deoxyribonucleotides for DNA synthesis, can be manganese-dependent in some pathogens. nih.gov

Primary Metabolism: Enzymes involved in central metabolic pathways, such as UlaG which hydrolyzes L-ascorbate-6-phosphate, require manganese to function. nih.gov

Antibiotic Resistance: In some bacteria, the enzyme FosB, which inactivates the antibiotic fosfomycin, is manganese-dependent. nih.gov

A more direct metabolic target is the electron transport chain. Recent studies on manganese tricarbonyl complexes have shown that they can inhibit the bacterial respiratory chain, a core process for energy generation in many pathogens. rsc.org By disrupting these fundamental metabolic and bioenergetic processes, manganese complexes can effectively halt microbial growth.

Table 3: Microbial Metabolic Processes Targeted by Manganese

| Metabolic Process | Target Enzyme/System | Function in Pathogen | Citation |

| Oxidative Stress Defense | Manganese Superoxide Dismutase (Mn-SOD) | Detoxifies superoxide radicals | nih.gov |

| Respiration/Energy Production | Bacterial Respiratory Chain | Generates ATP | rsc.org |

| DNA Synthesis | Ribonucleotide Reductase (RNR) | Produces deoxyribonucleotides | nih.gov |

| Antibiotic Inactivation | FosB | Provides resistance to fosfomycin | nih.gov |

| Carbohydrate Metabolism | UlaG | Hydrolyzes L-ascorbate-6-phosphate | nih.gov |

Cellular Targets and Pathways in Pathogens

The antimicrobial and antifungal actions of this compound and related complexes are also attributable to their interaction with specific cellular structures and transport pathways in pathogens.

Microbial Metal Uptake Systems: In order to survive within a host, bacterial pathogens have evolved high-affinity uptake systems to acquire essential metals like manganese. Noteworthy examples include the ABC-type transporters such as PsaABC in Streptococcus pneumoniae and MntABC in Staphylococcus aureus. nih.gov These transport systems are critical for virulence, and their inhibition or disruption represents a key strategy for antimicrobial action. By interfering with the pathogen's ability to acquire manganese, these compounds can effectively starve the microbe of an essential nutrient. nih.gov

Fungal Cell Wall: The fungal cell wall is a prime target due to its unique composition, which includes glycoproteins (like mannoproteins in yeast) and polysaccharides such as chitin. nih.gov This structure is essential for maintaining cellular integrity and protecting the fungus from the environment and host defenses. nih.gov Metal-based compounds, including manganese oxides, have been shown to reduce fungal cell viability, likely through interactions that compromise the structural integrity of the cell wall. nih.gov

Bacterial Membrane: The bacterial cell membrane is another critical target. While some antimicrobials create pores in the membrane, leading to leakage of cellular contents, some manganese complexes employ a different mechanism. For example, manganese tricarbonyl complexes have been found to target the bacterial membrane and release their carbon monoxide ligands in its vicinity, which contributes to the inhibition of the respiratory chain without causing depolarization or pore formation. rsc.org

Applications of Manganese Dimethyldithiocarbamate in Advanced Technologies

Advanced Hydrometallurgical Processes for Metal Recovery and Separation

Manganese dimethyldithiocarbamate (B2753861) plays a crucial role in the development of advanced hydrometallurgical processes aimed at recovering and separating valuable metals from industrial waste streams. These processes are critical for resource sustainability and environmental protection.

Selective Binding and Extraction of Transition Metals from Complex Matrices (e.g., Slag Leach Liquor)

Manganese dimethyldithiocarbamate demonstrates a remarkable ability to selectively bind with and extract various transition metals from complex aqueous solutions, such as slag leach liquor. This selectivity is vital for isolating valuable metals from a mixture of other elements.

Computational and experimental studies have shown that dimethyldithiocarbamate (DDTC) can effectively bind with transition metals like cobalt (Co), nickel (Ni), iron (Fe), and copper (Cu). colab.wsresearchgate.net First-principles calculations indicate that the carbon disulfide group within the DDTC molecule is the active site for this binding. colab.wsresearchgate.net This property is leveraged in hydrometallurgical processes to recover low-grade Co and Ni from manganese-rich slag. colab.wsresearchgate.net For instance, after removing interfering ions like Fe(III) and Cu(II), DDTC can achieve high recovery rates for Co and Ni. colab.wsresearchgate.net

In a notable application, after the initial removal of 99.92% of iron from a slag lixivium through hydroxide (B78521) precipitation, the addition of DDTC resulted in the recovery of 97.98% of Co and 98.08% of Ni. colab.ws This highlights the compound's efficiency in selectively targeting and extracting specific metals. The mechanism involves the collection of not only free metal ions but also nano-sized sulfide (B99878) mineral particles. colab.ws

The selective extraction capabilities of dithiocarbamates are not limited to Co and Ni. Research has also explored their use in recovering other valuable metals. For example, in a study on vanadium slag, DDTC was used to recover 97.67% of vanadium, 99.51% of iron, and 98.99% of chromium from a simulated solution. researchgate.net When applied to the actual leaching solution of vanadium slag, it recovered 97.38% Cr, 97.69% V, 99.66% Fe, and 97.64% Mn. researchgate.net

Another extractant, di(2-ethylhexyl) phosphoric acid (D2EHPA), has been used for the selective extraction of Mn²⁺, Fe³⁺, Al³⁺, and Cu²⁺ from mixed metals solutions. mdpi.com At optimal conditions, it extracted 85% Mn²⁺, 98% Al³⁺, 100% Fe³⁺, and 43% Cu²⁺ with minimal losses of Co²⁺, Ni²⁺, and Li⁺. mdpi.com

Table 1: Metal Recovery from Slag Leach Liquor using Dimethyldithiocarbamate (DDTC)

| Metal | Initial Concentration in Slag | Extraction from Slag (%) | Recovery from Lixivium with DDTC (%) |

|---|---|---|---|

| Cobalt (Co) | 0.09% | 80.2 | 97.98 |

| Nickel (Ni) | 0.073% | 78.0 | 98.08 |

Data from a study on recovering low-grade cobalt and nickel from the lixivium of a manganese-rich slag. colab.ws

Optimization of Co-Extraction and Co-Precipitation Methodologies

The optimization of co-extraction and co-precipitation methods is essential for the efficient and economical recovery of multiple metals simultaneously. This compound and related compounds are integral to these advanced methodologies.

Co-extraction processes often utilize extractants like D2EHPA to separate multiple transition metals from a primary resource, such as the cathode materials of spent lithium-ion batteries. researchgate.net In one such process, 100% of manganese, 99% of cobalt, and 85% of nickel were co-extracted and separated from lithium using D2EHPA in kerosene. researchgate.net The co-extraction of metals can be influenced by factors such as pH and the concentration of the extractant. mdpi.com For instance, increasing the pH to around 4 can lead to a more pronounced co-extraction of other metals, particularly cobalt, along with manganese. mdpi.com

Co-precipitation is another key technique where multiple metals are precipitated from a solution together. This method is particularly useful in regenerating cathode materials. After stripping the metals from the organic phase, a facile co-precipitation method followed by solid-phase sintering can be used to directly regenerate cathode materials like LiNi1/3Co1/3Mn1/3O2. researchgate.net This approach simplifies the recovery process and allows for the creation of high-value-added materials. researchgate.net

A study on a continuous copper precipitation treatment system demonstrated the effectiveness of co-precipitation for removing copper, nickel, and manganese from industrial wastewater. researchgate.net By optimizing pH and oxidation-reduction potential (ORP) setpoints, the average manganese output was reduced by 96.0%. researchgate.net

Table 2: Optimization of Manganese Extraction using D2EHPA

| Factor | Condition | Manganese Extraction (%) | Cobalt Co-extraction (%) |

|---|---|---|---|

| O:A Ratio | 1.25:1 | >70 | <5 |

| pH | 3.25 | >70 | <5 |

| D2EHPA Concentration | 0.5 M | >70 | <5 |

Optimized conditions for single-stage solvent extraction. mdpi.commdpi.com

Regeneration and Recycling of this compound in Industrial Processes

The economic viability and environmental footprint of hydrometallurgical processes are significantly improved by the ability to regenerate and recycle the reagents used. Research has demonstrated the potential for recycling dimethyldithiocarbamate in these applications.

In a study focused on the complexation process for metal recovery from a vanadium slag leaching solution, DDTC was successfully recycled. researchgate.net After four cycles of use, the regeneration rate of DDTC remained above 86%. researchgate.net This indicates a high potential for its reuse in industrial settings, which would reduce operational costs and waste generation.

The broader context of recycling in the manganese industry highlights the importance of such regeneration processes. Theoretical analysis suggests that for hydrometallurgical processing of manganese-bearing wastes to be economically viable (break-even), the recycled raw material should contain at least 7% manganese. researchgate.net Efficient recycling of reagents like DDTC contributes to meeting such economic thresholds and expands the resource base for metallurgical production. researchgate.net

Contributions to Materials Science and Engineering

This compound and related dithiocarbamate (B8719985) complexes serve as valuable precursors in the synthesis of advanced inorganic materials and play a role in the regeneration of materials used in energy storage technologies.

Precursor Chemistry for Inorganic Materials Synthesis

Manganese dithiocarbamate complexes are utilized as single-source precursors for the synthesis of various manganese-based inorganic materials, including metal sulfides. The use of single-source precursors, which contain preformed metal-sulfur bonds, allows for careful control over the stoichiometry of the final nanomaterial. acs.org

The synthesis of manganese(II) dithiocarbamate complexes is typically conducted under inert atmospheric conditions to yield the desired bis-substituted Mn(II) complex. mdpi.comresearchgate.net These complexes can then be used to produce materials like manganese sulfide (MnS) nanoparticles through thermal decomposition.

While direct examples of this compound as a precursor for thin films are not as prevalent in the provided search results, other heteroleptic manganese compounds have been synthesized and investigated for this purpose. nih.gov For instance, a volatile liquid compound, Mn(dmampea)(iPr-MeAMD), has been identified as a potential precursor for manganese-based thin films and nanomaterials deposited via chemical vapor deposition (CVD) or atomic layer deposition (ALD). nih.gov The thermal decomposition of other manganese complexes, such as [Mn(tmhd)(dmamp)]2 and Mn2(tmhd)2(edpa)2(μ-THF), are expected to yield manganese oxides like MnO and Mn3O4, respectively. nih.gov

Application in Cathode Material Regeneration and Other Energy Storage Technologies

Manganese is a key element in the development of next-generation cathode materials for lithium-ion batteries, offering a more abundant and cost-effective alternative to cobalt. cas.org Manganese-based cathodes, however, face challenges such as capacity fading and instability. cas.org

While this compound is not directly used in the final cathode structure, the hydrometallurgical processes it enables are crucial for the recycling and regeneration of cathode materials. The recovery of manganese from various sources, including spent batteries and industrial slag, provides the necessary raw materials for synthesizing new cathodes.

For example, manganese recovered from vanadium slag using precipitation methods can be used to manufacture lithium iron manganese phosphate (B84403) (LiFe0.5Mn0.5PO4@C) cathode materials. nih.gov Similarly, manganese recovered from spent lithium-ion batteries can be used to regenerate manganese-rich cathode materials. researchgate.net Research is ongoing to develop stable manganese-rich cathodes, such as composite materials with intergrown layered and spinel components, which show promise as alternatives to nickel-rich electrodes.

Recent advancements have also focused on disordered rock salt (DRX) cathode materials, where manganese can be effectively utilized. lbl.govlbl.gov A novel, energy-efficient process has been developed to produce manganese-based DRX cathodes that can store as much energy as some commercialized Li-ion battery cathode materials. lbl.govlbl.gov This process involves a two-day treatment that creates a nanoscale semi-ordered structure, enhancing battery performance. lbl.govlbl.gov

Research in Biologically Relevant Agents (excluding clinical trials)

Manganese dithiocarbamate complexes are subjects of growing research interest for their potential as therapeutic and diagnostic agents. The unique properties of both the manganese ion and the dithiocarbamate ligand contribute to their diverse biological activities.

Development of Antimicrobial Agents and Studies on Resistance Mechanisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies. frontiersin.org Research has identified dithiocarbamates, including this compound, as promising candidates. One potential mechanism of action for dithiocarbamate compounds is their ability to transport divalent metal ions into bacterial cells. frontiersin.org

Studies have shown that N,N-dimethyldithiocarbamate (DMDC) acts as a potent, copper-dependent antimicrobial agent against several pathogenic streptococcal species. frontiersin.org While not this compound itself, this highlights the antimicrobial potential of the dimethyldithiocarbamate ligand, which is often enhanced by metal coordination. Further research into manganese(II) complexes with related sulfur-donor ligands, such as ditolyldithiophosphates, has demonstrated potential bioactivity against Gram-negative bacteria like E. coli, K. pneumonia, and P. aeruginosa. nih.gov

The development of resistance to antimicrobial agents is a complex process. Bacteria can employ various mechanisms, including modification of the drug's target site, increased expulsion of the drug through efflux pumps, enzymatic inactivation of the therapeutic agent, and the formation of protective biofilms. frontiersin.org Research into manganese complexes has shown they can possess anti-biofilm activity, a crucial feature for combating persistent infections. nih.gov The coordination of manganese to organic drug molecules has been observed to enhance their biological activity, suggesting a promising avenue for developing new classes of antimicrobials. researchgate.net

Table 1: Antimicrobial Research Findings

| Compound/Complex | Target Organism(s) | Key Finding |

|---|---|---|

| N,N-dimethyldithiocarbamate (DMDC) | Pathogenic streptococcal species | Acts as a potent copper-dependent antibiotic. frontiersin.org |

| Manganese(II) ditolyldithiophosphates | E. coli, K. pneumonia, P. aeruginosa (bacteria), S. rolfsii (fungus) | Exhibits potential antimicrobial and antifungal bioactivity. nih.gov |

Exploration as Anticancer Agents through Molecular Mechanisms

Manganese complexes of dithiocarbamates are being investigated for their potential in cancer therapy. Their mechanisms of action are multifaceted, often involving the induction of cell death and the inhibition of key cellular machinery.

A manganese(II) arginine dithiocarbamate complex has been shown to possess effective anticancer potential against MCF-7 breast cancer cell lines. nih.gov The study revealed that the complex induces apoptosis (programmed cell death) and inhibits the proliferation of cancer cells in a concentration-dependent manner. nih.gov A key molecular mechanism attributed to dithiocarbamates is the inhibition of the proteasome, a cellular complex responsible for degrading unneeded or damaged proteins; its inhibition can lead to cancer cell death. nih.gov Other proposed anticancer mechanisms for dithiocarbamate compounds include the intercalation into DNA and the inhibition of topoisomerase I and II, enzymes essential for DNA replication. frontiersin.org

Table 2: Anticancer Research on Manganese Dithiocarbamate Complexes

| Complex | Cell Line | Molecular Mechanism/Effect | IC50 Value |

|---|

Investigation as Potential Anti-Parasitic Compounds

Metal-based compounds are a focus of research for treating parasitic infections, partly due to the essential role metals like manganese play in biological systems. nih.gov The coordination of a metal to an organic drug can significantly enhance its biological activity and broaden its range of applications. researchgate.net

Specifically, N,N-dimethyldithiocarbamate (DMDC) has been identified as a potent copper-dependent agent against the parasite Schistosoma mansoni. frontiersin.org Furthermore, manganese(I) tricarbonyl complexes have demonstrated antiparasitic activity against Leishmania major and Trypanosoma brucei. researchgate.net While these complexes showed some toxicity to mammalian cells, the research highlights that metal coordination can lead to compounds with low micromolar IC50 values against parasites. The most potent of these manganese complexes against T. brucei had an IC50 value of 0.7 µM and showed a good selectivity index for parasitic cells over mammalian cells. researchgate.net

Research Aims for Molecular Imaging Applications

There is significant research interest in developing manganese-based dithiocarbamate complexes as agents for molecular imaging. nih.govresearchgate.net While dithiocarbamate complexes of other metals like technetium-99m are used in nuclear medicine, manganese dithiocarbamates have been largely unexplored for such applications. mdpi.com

Current research aims to develop a new class of mononuclear manganese(II)-based agents for use in hybrid PET/MRI (Positron Emission Tomography/Magnetic Resonance Imaging). mdpi.com This work is part of a larger project focused on producing cyclotron-driven ⁵¹Mn and ⁵²Mn isotopes, which possess both paramagnetic and radioactive properties ideal for dual-modality imaging. mdpi.com

A key area of investigation is the synthesis and stability of these complexes. Researchers have found that the reaction between a Mn(II) salt and a dithiocarbamate ligand is highly dependent on the presence of oxygen. nih.gov In an oxygen-free environment, a manganese(II) complex is formed. nih.govnih.gov However, this Mn(II) complex can react with atmospheric dioxygen in the solid state to form an intermediate superoxo Mn(III) complex, which then converts to a more stable tris-substituted Mn(III) complex. nih.govnih.gov Understanding this reactivity is crucial for developing stable and effective imaging agents. nih.gov

Agricultural Research Applications (focused on fungicidal mechanism, not field use or dosage)

This compound is a component of the widely used fungicide Mancozeb. Research has focused on understanding its biochemical mechanism of action to better comprehend its efficacy.

Understanding of Fungicidal Mechanisms at a Biochemical Level

The fungicidal activity of dithiocarbamates is believed to stem from a common mechanism of action. epa.gov This involves the degradation of the parent compound and the subsequent reactivity of its metabolites. A key biochemical process is the likely cleavage of the dithiocarbamate anion, which can lead to the formation of carbon disulfide (CS₂). epa.gov CS₂ is known to be highly reactive with biological molecules, particularly those containing metals. epa.gov

The dithiocarbamate ligand itself is a strong metal chelator. researchgate.net The interaction of dimethyldithiocarbamate with metal ions is a critical aspect of its biochemical function and environmental fate. For instance, the complexation of dimethyldithiocarbamate with metals like copper can inhibit its acid-catalyzed hydrolysis, making it more persistent. researchgate.net This chelating ability suggests that part of its fungicidal mechanism may involve interfering with essential metal-dependent enzymes within the fungal cell. Furthermore, studies on the interaction of dithiocarbamates with surfaces have shown that the metal-sulfur bonds can undergo cleavage, releasing the dimethyldithiocarbamate ion, which is the active biochemical species. nih.gov

Analytical Methodologies for Manganese Dimethyldithiocarbamate Determination

Spectrophotometric and Colorimetric Assays

Spectrophotometric methods are based on the formation of a colored complex between manganese(II) ions and a chelating agent, which can then be quantified by measuring its absorbance of light at a specific wavelength. While direct and detailed studies on manganese dimethyldithiocarbamate (B2753861) are not extensively documented in readily available literature, the principles can be inferred from methodologies developed for similar dithiocarbamate (B8719985) complexes.

Development of Chelation-Based Spectrophotometric Methods for Manganese(II)

The analytical approach for manganese(II) often involves its reaction with a dithiocarbamate ligand to form a stable, colored chelate. For instance, a method developed for manganese determination using sodium morpholine dithiocarbamate involves the formation of a brown-colored complex that is extracted into chloroform (B151607). ijert.org Similarly, sodium diethyldithiocarbamate (B1195824) has been used for the simultaneous determination of manganese and copper. tandfonline.comtandfonline.com These methods rely on the strong chelating properties of the dithiocarbamate group with the Mn(II) ion. The resulting complex typically exhibits strong absorbance in the visible region of the electromagnetic spectrum. ijert.org

A general procedure involves mixing an aqueous solution containing Mn(II) with a solution of the dithiocarbamate reagent. This is often followed by a solvent extraction step, where the nonpolar metal-ligand complex is transferred into an organic solvent like chloroform or methyl isobutyl ketone (MIBK) to concentrate the analyte and remove interfering water-soluble species. ijert.orgtandfonline.com

Optimization of Reaction Conditions and Interferences in Complex Matrices

The efficiency and accuracy of spectrophotometric methods are highly dependent on the optimization of several key parameters.

pH: The formation of the Mn(II)-dithiocarbamate complex is critically dependent on the pH of the solution. For example, the optimal pH for the complexation of Mn(II) with sodium morpholine dithiocarbamate was found to be 8.0. ijert.org At incorrect pH values, the ligand may protonate or the metal ion may form hydroxide (B78521) precipitates, leading to incomplete complex formation and inaccurate results.

Reagent Concentration: A sufficient excess of the dithiocarbamate reagent is necessary to ensure the complete complexation of all manganese ions present in the sample.

Extraction Solvent and Time: The choice of the organic solvent for extraction is crucial for achieving high extraction efficiency. The stability of the complex in the solvent is also important; the Mn(II)-morpholine dithiocarbamate complex is stable for at least 24 hours in chloroform. ijert.org

Interferences: The presence of other metal ions that can also form colored complexes with dithiocarbamates is a significant source of interference. Metals like copper, nickel, cobalt, and iron can interfere with the analysis. ijert.org Techniques to mitigate these interferences include the use of masking agents, which form stable, colorless complexes with the interfering ions, or adjusting the pH to selectively precipitate or complex the target metal. For the method using sodium morpholine dithiocarbamate, it was reported to be free from interference by Cd²⁺, Cu²⁺, Zn²⁺, Ni²⁺, and Fe²⁺. ijert.org

| Parameter | Ligand | Optimal Condition | Wavelength (λmax) | Solvent |

|---|---|---|---|---|

| pH | Sodium Morpholine Dithiocarbamate | 8.0 | 510 nm | Chloroform |

| Acidity | Sodium Diethyldithiocarbamate | Weakly Acidic | - | Methyl Isobutyl Ketone (MIBK) |

Electrochemical Techniques

Electrochemical methods offer high sensitivity and are well-suited for the trace analysis of metal complexes. Voltammetric and polarographic techniques are particularly useful for studying the redox behavior of manganese-dithiocarbamate complexes.

Polarographic and Voltammetric Studies of Manganese(II)-Dithiocarbamate Complexes

The electrochemical behavior of Mn(II)-dithiocarbamate complexes has been investigated using techniques like cyclic voltammetry (CV) and square wave voltammetry. These studies reveal that the complexes undergo quasi-reversible, metal-centered redox processes. electrochemsci.orgresearchgate.net For manganese(II) dithiocarbamate complexes, two distinct redox couples are often observed, corresponding to the sequential single-electron transfer processes of Mn(II)/Mn(III) and Mn(III)/Mn(IV). electrochemsci.orgresearchgate.net

In cyclic voltammetry, these processes appear as a pair of oxidation (anodic) and reduction (cathodic) peaks. The potential and current of these peaks provide information about the redox stability and concentration of the complex. Studies have shown that the relationship between the peak current and the square root of the scan rate is linear, indicating that the redox process is diffusion-controlled. electrochemsci.orgresearchgate.net

| Technique | Observed Redox Couples | Potential Range | Process Type |

|---|---|---|---|

| Cyclic Voltammetry | Mn(II)/Mn(III) and Mn(III)/Mn(IV) | -0.4 to 0.6 V | Quasi-reversible, Diffusion-controlled |

Catalytic Hydrogen Signals in Trace Manganese Analysis

A highly sensitive electrochemical method for trace manganese analysis involves the use of catalytic hydrogen waves (CHW) or currents (CHC). This technique is based on the principle that a complex of manganese(II) with a dithiocarbamate ligand can catalyze the reduction of hydrogen ions at a dropping mercury electrode (DME), leading to a significantly enhanced electrical signal. e-journals.in

The method involves the chelation of Mn(II) with a dithiocarbamate ligand, such as ammonium 2,6-dimethyl morpholine dithiocarbamate, in a buffered medium (e.g., NH₄Cl at pH 6.2). e-journals.in The resulting complex is adsorbed onto the surface of the mercury drop. At a specific negative potential (e.g., -0.72 V vs. SCE), the complex facilitates the electrochemical reduction of protons from the surrounding medium, generating a catalytic current that is proportional to the concentration of the manganese complex. e-journals.in This technique allows for the determination of manganese at parts-per-million (ppm) levels and can be applied to various environmental and biological matrices with high sensitivity and selectivity. e-journals.in Optimization of parameters such as pH, supporting electrolyte concentration, and ligand concentration is crucial for maximizing the catalytic signal. e-journals.in

Chromatographic and Allied Separation Techniques

Chromatographic techniques are powerful for separating components of a mixture and are widely used for the analysis of pesticides and metal complexes. However, specific methods for the direct chromatographic analysis of the intact manganese dimethyldithiocarbamate complex are not well-documented in the reviewed literature.

Analysis of dithiocarbamate fungicides, including the related compound maneb (manganese ethylenebisdithiocarbamate), often relies on indirect methods. The most common approach involves the acid hydrolysis of the dithiocarbamate compound to generate carbon disulfide (CS₂). dnacih.com This volatile product is then separated and quantified using gas chromatography (GC). dnacih.com While widely used for regulatory purposes, this method is non-specific as it measures the total CS₂ generated from all dithiocarbamates present in the sample and does not distinguish between different parent compounds like maneb, zineb, or ferbam. dnacih.com

More specific methods have been developed for compounds like maneb using liquid chromatography (LC). These methods can separate the parent compound from its degradation products, such as ethylenethiourea (ETU). nih.gov For instance, an LC method with diode-array detection (DAD) has been used to determine maneb in fruit juices after a solid-phase extraction (SPE) cleanup step. nih.gov Another approach involves methylation of the ethylenebisdithiocarbamate after decomposition, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.gov While these methods are established for maneb, their direct applicability to the distinct chemical entity of this compound would require specific method development and validation.

Application of Liquid Chromatography with Mass Spectrometry (LC-MS) for Detection

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a highly specific and sensitive technique for the analysis of a wide array of chemical compounds, including dithiocarbamates (DTCs). researchgate.net The power of LC-MS lies in its ability to separate target analytes from complex matrix components chromatographically before they are introduced into the mass spectrometer for definitive identification and quantification. researchgate.net For compounds like dithiocarbamates, which can be polar and thermally labile, LC is often more suitable than gas chromatography. researchgate.net

The development of ionization techniques such as electrospray ionization (ESI) has made it possible to efficiently transfer molecules from the liquid phase into the gas phase for mass spectrometric analysis. researchgate.net In the context of dithiocarbamate analysis, research has shown the utility of LC-MS with ESI for determining these fungicides in samples like environmental water. encyclopedia.pub Often, a derivatization step is employed to enhance the stability and chromatographic behavior of the analytes. For instance, dithiocarbamates can be derivatized with methyl iodide before being analyzed by LC-MS. encyclopedia.pub

Tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis. mdpi.comnih.gov By using multiple reaction monitoring (MRM), the instrument can selectively detect specific mass transitions for the target analyte, minimizing interferences and achieving low detection limits. nih.gov While direct analysis of the this compound complex is possible, many methods focus on detecting the dimethyldithiocarbamate ligand or its derivatives.

Table 1: Illustrative LC-MS/MS Parameters for Dithiocarbamate Derivative Analysis

This table presents typical parameters based on methods for related dithiocarbamate compounds, as specific methods for this compound are often proprietary or reported within broader DTC group analyses.

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | Pentafluorophenyl or C18 | Separation of analytes from matrix components. nih.gov |

| Mobile Phase | Gradient of methanol/water with formic acid | Elution of the target analytes from the column. nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of charged analyte molecules for MS detection. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. nih.gov |

| Performance | ||

| Limit of Detection (LOD) | 0.032 - 0.061 µg/L (for related DTCs) | The lowest concentration of analyte that can be reliably detected. encyclopedia.pub |

| Limit of Quantification (LOQ) | 0.11 - 0.21 µg/L (for related DTCs) | The lowest concentration of analyte that can be accurately quantified. encyclopedia.pub |

Capillary Electrophoresis and Gas Chromatography Approaches

Beyond liquid chromatography, capillary electrophoresis and gas chromatography represent other important instrumental approaches for the analysis of this compound and related compounds.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. This high-resolution technique is particularly useful for the speciation of metal compounds. nih.gov When coupled with a highly sensitive detector like an inductively coupled plasma mass spectrometer (ICP-MS), CE-ICP-MS becomes a powerful tool for identifying and quantifying different forms of an element, such as manganese. nih.gov This is crucial because the toxicity and environmental fate of manganese can depend on the specific compound in which it exists. nih.gov CE offers the advantage of fast separations without a stationary phase, which can minimize the risk of altering the analyte's chemical form during analysis. nih.gov

Table 2: Capillary Electrophoresis Parameters for Manganese Speciation Analysis

| Parameter | Setting/Value | Reference |

| Technique | Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) | nih.gov |

| Application | Speciation of manganese compounds in biological extracts | nih.gov |

| Separation Principle | Electrophoretic mobility | nih.gov |

| Advantage | Fast separation, minimal risk of species alteration | nih.gov |

| Detection Limit (Mn) | 1.1 µg/L | nih.gov |

Gas Chromatography (GC)

Gas chromatography is a well-established technique for analyzing volatile and thermally stable compounds. nih.gov Direct analysis of metal-containing dithiocarbamates like this compound by GC is challenging due to their low volatility and thermal instability. Therefore, a common and standardized approach involves an indirect method where the entire class of dithiocarbamates is determined by measuring a common degradation product. nih.gov

This method typically involves the acid hydrolysis of the dithiocarbamate sample, which liberates carbon disulfide (CS₂). The volatile CS₂ is then purged from the sample, trapped, and quantified by GC, often coupled with a mass spectrometer (GC-MS) or other selective detectors like an electron capture detector (ECD). encyclopedia.pubnih.gov The concentration of CS₂ is stoichiometrically related to the original dithiocarbamate content. To ensure accuracy, chromatographic conditions, such as the injection mode (split vs. splitless), must be carefully optimized. nih.gov

Table 3: Gas Chromatography Parameters for Indirect Dithiocarbamate Analysis

| Parameter | Setting/Value | Purpose/Note | Reference |

| Analytical Principle | Acid hydrolysis followed by CS₂ determination | Indirect quantification of total DTCs | nih.gov |

| Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and selective detection of CS₂ | nih.gov |

| Injection Mode | Split injection (e.g., 20:1 ratio) | Optimized for good peak shape and response for CS₂ | nih.gov |

| Monitored Ion (m/z) | 76 | Characteristic mass fragment for CS₂ | nih.gov |

| Performance Metric | Recoveries in the range of 76–113% | Varies depending on the sample matrix and fortification level | nih.gov |

Application of Analytical Methods in Environmental and Material Samples

The methodologies described are frequently applied to determine the presence and quantity of this compound and other DTCs in a variety of real-world samples.

Environmental Samples